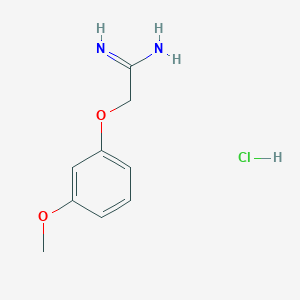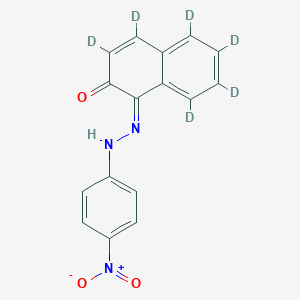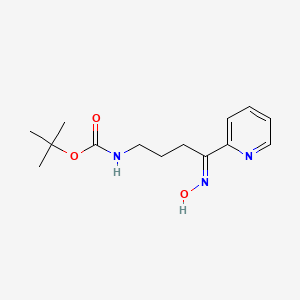
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride
Descripción general
Descripción
2-(2,4-Difluorophenyl)-2-morpholin-4-YL-ethylamine hydrochloride, also known as DFMEA-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. DFMEA-HCl has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields.
Aplicaciones Científicas De Investigación
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been used in a variety of scientific research applications. It has been studied for its effects on the nervous system, as well as its effects on the cardiovascular system. It has also been studied for its potential use in the treatment of depression and anxiety. Additionally, 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been studied for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride is not yet known. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other psychological processes. It is believed that 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride may be able to modulate the activity of the 5-HT1A receptor, leading to its potential use in the treatment of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the serotonin 5-HT1A receptor, as well as a partial agonist of the dopamine D2 receptor. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of serotonin and dopamine. These effects are believed to be responsible for the potential use of 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride in the treatment of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in both water and ethanol. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields. However, 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride also has some limitations. It is not a naturally occurring compound, making it difficult to obtain in large quantities. Additionally, its exact mechanism of action is not yet known, making it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several potential future directions for research on 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride. One potential direction is to further study its effects on the nervous system and its potential use in the treatment of neurological disorders. Additionally, further research could be done on its potential use in the treatment of depression and anxiety. Additionally, further research could be done to better understand its mechanism of action and to identify potential interactions with other compounds. Finally, further research could be done to develop more efficient and cost-effective synthesis methods for 2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-2-morpholin-4-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6,8,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBVJPWZVWYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluoro-phenyl)-2-morpholin-4-YL-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)


![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)

![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)
![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)





![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)